
2-(Chloromethyl)-4(1H)-quinolinone
Overview
Description
Chemical compounds like “2-(Chloromethyl)-4(1H)-quinolinone” belong to a class of organic compounds known as quinolines, which are aromatic compounds containing a quinoline moiety . Quinolines are used in the synthesis of a variety of medicinal compounds due to their bioactive properties .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of a similar compound, “Oxirane, (chloromethyl)-”, has been analyzed using these techniques .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on various factors. For instance, the kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction by substituting one of the atoms in the reactants with one of its isotopes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, a similar compound, “2-(Chloromethyl)pyridine hydrochloride”, is an off-white chunky solid, soluble in water, and probably combustible .Scientific Research Applications
Synthesis of Novel Derivatives
Research has focused on the synthesis of novel derivatives using 2-(Chloromethyl)-4(1H)-quinolinone. For example, new 4-pyrazolylquinolinone derivatives were synthesized, highlighting the chemical versatility of quinolinones (Abass, 2000).
Anticancer Applications
A significant area of research is the development of anticancer agents. One study described the synthesis of novel 2-chloromethyl-4(3H)-quinazolinones as key intermediates in creating anticancer agents with 4-anilinoquinazoline scaffolds (Li et al., 2010).
Corrosion Inhibition
2-(Chloromethyl)-4(1H)-quinolinone derivatives have been investigated for their corrosion inhibition properties. One study synthesized 5-(chloromethyl)-8-quinolinol hydrochloride and demonstrated its effectiveness in inhibiting steel corrosion in hydrochloric acid solutions (Faydy et al., 2016).
Antimicrobial Activity
There is also interest in the antimicrobial properties of quinolinone derivatives. Research has been conducted on the synthesis and characterization of metal chelates of 5-chloromethyl-8-quinolinol and their antimicrobial activity (Patel et al., 2009).
Biological Activity Studies
Further studies have explored various biological activities of quinolinone derivatives. For instance, 2-Phenyl-3-hydroxy-4(1H)-quinolinones have shown promise as inhibitors in cancer research and for their immunosuppressive properties (Hradil et al., 2009).
Drug Synthesis
In the pharmaceutical sector, 2-(Chloromethyl)-4(1H)-quinolinone is used in synthesizing drugs like Rebamipide, an anti-ulcer medication (Guo, 2010).
Quantum Chemical Studies
Quantum chemical calculations have been applied to study electronic properties of quinolinone derivatives, enhancing our understanding of their molecular behavior (Zhang et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in pharmaceutical and organic synthesis , suggesting that they may interact with a variety of biological targets.
Mode of Action
As an intermediate in pharmaceutical synthesis , it likely undergoes further reactions to form the active compound. These reactions could involve its interaction with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Given its role as an intermediate in pharmaceutical synthesis , it’s plausible that the compound could influence a range of biochemical pathways depending on the final product and its biological targets.
Result of Action
As an intermediate in pharmaceutical synthesis , its effects would likely depend on the final product and its interaction with biological targets.
properties
IUPAC Name |
2-(chloromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7/h1-5H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAZQGYLHKHVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589824 | |
| Record name | 2-(Chloromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4(1H)-quinolinone | |
CAS RN |
946712-03-4 | |
| Record name | 2-(Chloromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



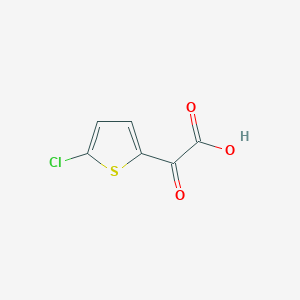
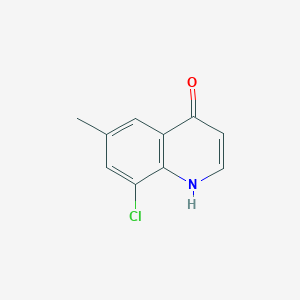



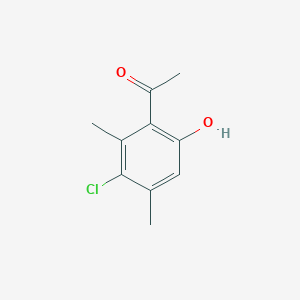
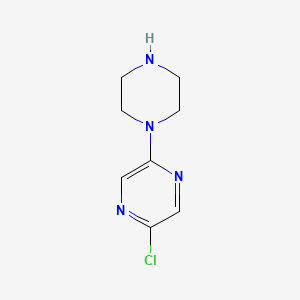
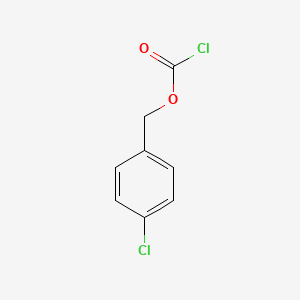
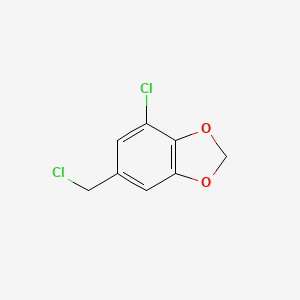


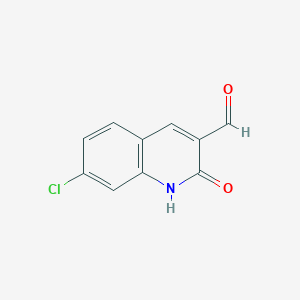
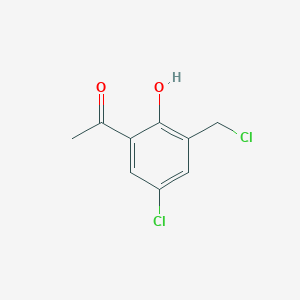
![1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B3024812.png)